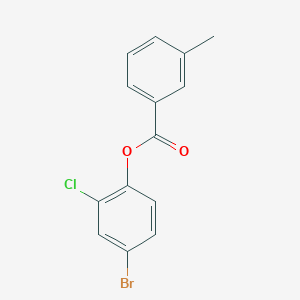

4-Bromo-2-chlorophenyl 3-methylbenzoate

Beschreibung

4-Bromo-2-chlorophenyl 3-methylbenzoate is a halogenated aromatic ester characterized by a bromo and chloro substituent on the phenyl ring and a 3-methylbenzoate ester group. The bromo and chloro substituents at the 4- and 2-positions, respectively, confer electronic and steric effects that influence reactivity and stability . The 3-methylbenzoate group may enhance lipophilicity compared to simpler esters, suggesting applications in agrochemicals or pharmaceuticals where controlled release or membrane permeability is critical .

Eigenschaften

Molekularformel |

C14H10BrClO2 |

|---|---|

Molekulargewicht |

325.58 g/mol |

IUPAC-Name |

(4-bromo-2-chlorophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C14H10BrClO2/c1-9-3-2-4-10(7-9)14(17)18-13-6-5-11(15)8-12(13)16/h2-8H,1H3 |

InChI-Schlüssel |

CQOMHCLLEBGPDO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Hydrazone Derivative (MFCD05153586)

Key differences include:

- Molecular Weight : The added complexity increases molecular weight significantly, likely reducing volatility.

| Parameter | 4-Bromo-2-chlorophenyl 3-methylbenzoate | Hydrazone Derivative |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrClO₂ (inferred) | C₂₉H₂₁BrCl₂N₂O₃ |

| Molecular Weight | ~325.6 (estimated) | 604.8 (reported) |

| Key Functional Groups | Ester | Ester, Hydrazone, Ether |

| Potential Applications | Agrochemical intermediates | Pharmaceuticals, ligands |

Boronic Acid and Sulfonyl Chloride Derivatives

(4-Bromo-2-chlorophenyl)boronic Acid (CAS 1046861-20-4):

(4-Bromo-2-chlorophenyl)methanesulfonyl Chloride (CAS 1517051-26-1):

| Parameter | Boronic Acid | Sulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₇H₅BrCl₂O₂S |

| Reactivity | Cross-coupling | Nucleophilic substitution |

| Application | Organic synthesis | Sulfonamide drug precursors |

Comparison with Pesticide Derivatives

Organophosphorus pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, CAS 41198-08-7) share the 4-bromo-2-chlorophenyl moiety but replace the benzoate ester with a phosphorothioate group. Key distinctions:

- Reactivity : Phosphorothioates inhibit acetylcholinesterase, a mode of action absent in benzoate esters.

- Environmental Impact: Profenofos exhibits higher acute toxicity (LD₅₀ < 50 mg/kg in rats) compared to benzoate esters, which are typically less toxic .

- Analytical Separation: Thin-layer chromatography (TLC) with benzene:chloroform:ethyl acetate (40:40:20) separates 4-bromo-2-chlorophenol (degradation product) from phosphorothioate derivatives, highlighting differences in polarity .

| Parameter | This compound | Profenofos |

|---|---|---|

| Molecular Formula | C₁₄H₁₀BrClO₂ (inferred) | C₁₁H₁₅BrClO₃PS |

| Molecular Weight | ~325.6 | 373.6 |

| Functional Group | Ester | Phosphorothioate |

| Primary Use | Intermediate | Insecticide/acaricide |

| Toxicity (LD₅₀) | Likely low (ester class) | High (organophosphate) |

Comparison with Ketone Derivatives

1-(4-Bromo-2-Chlorophenyl)Ethanone (market data reported by Verified Market Reports) retains the halogenated phenyl group but replaces the ester with a ketone. Differences include:

- Reactivity : The ketone undergoes nucleophilic addition reactions, unlike the ester’s hydrolysis or transesterification.

- Applications : Used in pharmaceutical synthesis (e.g., antihistamines) due to its carbonyl group’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.